molecular formula C11H11N3O3 B1598882 1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 210159-13-0

1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No.: B1598882
CAS No.: 210159-13-0
M. Wt: 233.22 g/mol
InChI Key: XDIJXIDIHIYINO-UHFFFAOYSA-N
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Description

1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . The inhibition of xanthine oxidase can lead to a decrease in uric acid production, which is beneficial in the treatment of gout and hyperuricemia. Additionally, this compound exhibits antimicrobial properties by interacting with bacterial enzymes, disrupting their normal function and leading to cell death .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis . Furthermore, this compound can alter the expression of genes involved in inflammation, thereby exhibiting anti-inflammatory effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with xanthine oxidase involves binding to the enzyme’s active site, thereby inhibiting its catalytic function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits good stability under various conditions, making it suitable for long-term studies . Over time, its effects on cellular function can vary, with some studies reporting sustained inhibition of enzyme activity and prolonged antimicrobial effects . The compound may undergo degradation under certain conditions, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound’s inhibition of xanthine oxidase affects purine metabolism, leading to altered levels of uric acid and other metabolites . Additionally, this compound can modulate the activity of other metabolic enzymes, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, allowing it to reach its target sites and exert its effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization to the nucleus can impact gene expression and other nuclear processes .

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7-10(11(15)16)12-13-14(7)8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIJXIDIHIYINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424641
Record name 1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210159-13-0
Record name 1-(2-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210159-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
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1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid

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